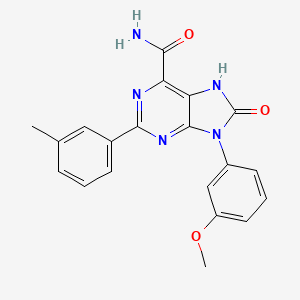

9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

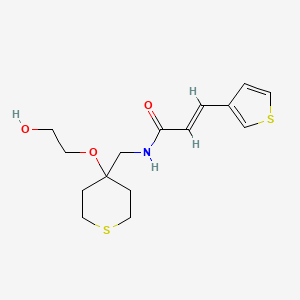

The compound “9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes in the body. They are key components of genetic material (DNA and RNA), energy molecules (ATP and GTP), signaling systems (cAMP and cGMP), and are also found in caffeine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine ring. The methoxyphenyl and methylphenyl groups attached to the purine ring would add further complexity. These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the purine ring and the attached groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Reactivity and Hydrolytic Behavior

Studies have shown that purine derivatives, including methoxypurines, exhibit complex hydrolytic behaviors, yielding a mixture of products under acidic conditions. These reactions are crucial for understanding the stability and reactivity of nucleic acid heterocycles, which are foundational to genetic material. The formation of methyl 5-amino-1-methylimidazole-4-carboxylate and methylhypoxanthine from 6-methoxy-9-methylpurine highlights the intricate pathways these compounds can undergo, with implications for nucleic acid base isolation and purification techniques (Wong & Fuchs, 1974).

Synthetic Applications

Purine derivatives have been synthesized through various methods, including the facile synthesis of 6-cyano-9-substituted-9H-purines and their conversion to pyrimidino[5,4-d]pyrimidines. These synthetic routes enable the production of novel compounds with potential biological activities and offer a pathway to explore the chemical space around purines for drug discovery and development (Al‐Azmi et al., 2001).

Antimicrobial and Antituberculosis Activity

Some purine derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Compounds such as 9-benzylpurines carrying electron-donating substituents have shown significant inhibitory activity, highlighting the potential of purine scaffolds in developing new antituberculosis agents (Bakkestuen, Gundersen, & Utenova, 2005).

Cytotoxic Activity

Research into purine analogs, such as the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, has shown some compounds to exhibit cytotoxic activity against cancer cell lines. This indicates the potential utility of purine derivatives in cancer research, offering avenues for the development of novel chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Enzyme Inhibition

The study of purine derivatives extends to their use as enzyme inhibitors. For instance, the synthesis of 6-substituted-9-(-5-deoxy-beta-D-xylofuranosyl) purines and their evaluation as inhibitors of adenosine deaminase exemplify the application of these compounds in understanding enzyme mechanisms and developing therapeutic agents (Shah, Schaeffer, & Murray, 1965).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-11-5-3-6-12(9-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-7-4-8-14(10-13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKCFYAPYCDRII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-methoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)

![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)

![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)

![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)